Chrysomycin B -

Chrysomycin B

Catalog Number: EVT-1588250
CAS Number:
Molecular Formula: C27H28O9
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chrysomycin B is a glycoside.
Chrysomycin B is a natural product found in Streptomyces with data available.
Overview

Chrysomycin B is a naturally occurring compound belonging to the class of C-aryl glycosides, which are known for their potential therapeutic applications, particularly in treating multi-drug-resistant infections. This compound is derived from certain species of the genus Streptomyces, which are renowned for their ability to produce a variety of bioactive secondary metabolites.

Source

Chrysomycin B is primarily isolated from the fermentation products of Streptomyces species. These bacteria are prolific producers of antibiotics and other bioactive compounds, making them a significant source for pharmaceutical development. The specific strain often associated with chrysomycin production is Streptomyces griseus, although other related strains may also contribute to its biosynthesis .

Classification

Chrysomycin B is classified as a polyketide, a type of secondary metabolite characterized by its complex structure and diverse biological activities. It shares structural similarities with other chrysomycins, such as chrysomycin A, and is part of a larger family of compounds that exhibit anti-tuberculosis and anti-cancer properties .

Synthesis Analysis

Methods

The synthesis of chrysomycin B has been explored through various chemical methodologies. A notable approach involves multi-step synthesis that focuses on C-H functionalization reactions, which allow for the selective modification of aromatic compounds .

Technical Details

  1. Retrosynthetic Analysis: The synthesis begins with retrosynthetic analysis to identify suitable starting materials and intermediates. For instance, the synthesis may involve the use of naphthalenediol derivatives as precursors .
  2. C-Glycosylation Reaction: A critical step in synthesizing chrysomycin B involves C-glycosylation, where sugar moieties are attached to the aromatic core. This reaction requires careful control of conditions to achieve the desired regioselectivity and stereochemistry .
  3. Late-Stage Diversification: After establishing the core structure, late-stage diversification techniques can be employed to modify various functional groups on the molecule, enhancing its biological activity or improving pharmacokinetic properties .
Molecular Structure Analysis

Structure

Chrysomycin B possesses a complex molecular structure characterized by multiple rings and functional groups. The core structure typically includes an aromatic system linked to sugar moieties, contributing to its biological activity.

Data

  • Molecular Formula: The exact molecular formula for chrysomycin B can vary slightly depending on the specific derivative being studied.
  • NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is often utilized to elucidate the detailed structural features of chrysomycin B, confirming the positions of substituents on the aromatic ring .
Chemical Reactions Analysis

Reactions

Chrysomycin B undergoes several chemical reactions that can modify its structure and enhance its therapeutic potential:

  1. Hydrolysis: Chrysomycin B can be hydrolyzed under acidic or basic conditions, leading to the release of sugar moieties.
  2. Oxidation: Oxidative reactions can introduce additional functional groups that may enhance its biological activity .
  3. Reduction: Reduction reactions can alter double bonds within the structure, affecting its reactivity and interaction with biological targets.

Technical Details

The specific conditions for these reactions often involve solvents like methanol or acetonitrile and catalysts that facilitate selective transformations without compromising the integrity of the compound .

Mechanism of Action

Process

Chrysomycin B exerts its biological effects primarily through inhibition of bacterial protein synthesis. It binds to ribosomal subunits, disrupting normal translation processes essential for bacterial growth and survival.

Data

  • Target Pathways: Studies indicate that chrysomycin B targets multidrug-resistant strains by interfering with ribosomal function, making it a promising candidate for further development against resistant pathogens .
  • Biological Assays: In vitro assays have demonstrated significant antibacterial activity against various Gram-positive bacteria, including those resistant to conventional antibiotics .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chrysomycin B typically appears as a light yellow powder.
  • Solubility: It shows varying solubility in different solvents; solubility studies often indicate better solubility in polar solvents like methanol .

Chemical Properties

Applications

Chrysomycin B has significant potential in scientific research and pharmaceutical applications:

  1. Antibiotic Development: Its potent activity against multi-drug-resistant bacteria positions it as a candidate for new antibiotic therapies.
  2. Cancer Research: Preliminary studies suggest potential anti-cancer properties, warranting further investigation into its mechanisms and efficacy against cancer cells .
  3. Biosynthetic Studies: Chrysomycin B serves as a model compound for studying polyketide biosynthesis in Streptomyces species, contributing to our understanding of natural product chemistry.
Biosynthesis and Genomic Insights

Gene Cluster Architecture of Chrysomycin B in Streptomyces spp.

The biosynthesis of chrysomycin B is governed by a type II polyketide synthase (T2PKS) gene cluster spanning approximately 33–35 kb in producer strains such as Streptomyces albaduncus and marine-derived Streptomyces sp. 891. This cluster typically contains 36-38 open reading frames (ORFs) organized into functional modules [1] [7]. Key components include:

  • Minimal PKS genes: chryA (ketosynthase α), chryB (chain length factor), and chryC (acyl carrier protein) responsible for assembling the decaketide backbone.
  • Deoxysugar biosynthesis genes: A dedicated pathway for d-virenose synthesis featuring chryD (NDP-glucose synthase), chryE (4,6-dehydratase), and chryF (C-methyltransferase).
  • Tailoring enzymes: Oxygenases (chryOII, chryOIII, chryOIV) homologous to gilvocarcin V biosynthetic enzymes, and the C-glycosyltransferase (C-GT) responsible for attaching d-virenose to the aglycone at the para-position [1] [10].
  • Regulatory genes: Pathway-specific activators (chryR) and transporters.

Table 1: Core Genes in Chrysomycin B Biosynthetic Cluster

Gene LocusFunctionHomologyRole in Biosynthesis
chryAKetosynthase αGilA (GV cluster)Polyketide chain elongation
chryBChain length factorGilB (GV cluster)Determines polyketide length
chryGTC-GlycosyltransferaseRavGT (ravidomycin)Para-C-glycosidic bond formation
chryS1-S5d-Virenose biosynthesisVarious sugar genesDeoxysugar synthesis and activation
chryOII-IVMonooxygenasesGilOII-IV (GV)Aromatic oxidation steps

The cluster is flanked by transposase genes and housekeeping genes unrelated to biosynthesis, suggesting potential horizontal transfer mechanisms. Heterologous expression of this cluster in Streptomyces lividans TK24 confirms its sufficiency for chrysomycin B production [1] [7].

Comparative Genomics of Chrysomycin-Producing Actinobacteria

Comparative analysis of chrysomycin-producing strains (Streptomyces sp. 891, S. albaduncus, and S. sporoverrucosus) reveals a conserved T2PKS core but significant variation in regulatory elements and tailoring enzymes:

  • Strain 891 possesses the largest chromosome (7.8 Mb) among known producers, harboring 26 biosynthetic gene clusters (BGCs), with the chrysomycin cluster showing 74% similarity to the reference cluster in S. albaduncus [7]. AntiSMASH analysis indicates this T2PKS cluster shares <35% homology with gilvocarcin/ravidomycin clusters despite producing structurally analogous compounds [1] [7].
  • ANI (Average Nucleotide Identity) values between geographically distinct strains (e.g., marine isolate 891 vs. terrestrial S. albaduncus) range from 85-88%, confirming they represent distinct species within the Streptomyces genus [7].
  • Sugar moieties diversification: Chrysomycin B producers lack the ravD aminotransferase gene found in ravidomycin clusters, explaining the absence of amino-sugars in chrysomycins [1] [10].

Table 2: Genomic Features of Chrysomycin-Producing Strains

StrainGenome SizeBGCsChrysomycin Cluster SizeGC ContentUnique Features
Streptomyces sp. 8917.80 Mb26~34 kb71.4%High-yield (3.6 g/L); marine
S. albaduncus~8.1 Mb*Not reported33.28 kb~71%*Original chrysomycin B producer
S. sporoverrucosusNot reportedNot reported~35 kbNot reportedProduces chrysomycins A-C

*Estimated from related strains

Enzymatic Machinery for Para-Substituted C-Glycosylation

The defining structural feature of chrysomycin B is its C-glycosidic linkage at the C-11 para-position of the aglycone, catalyzed by a specialized C-glycosyltransferase (C-GT):

  • RavGT homolog: The chrysomycin C-GT shares 68% identity with ravidomycin's RavGT, exhibiting rare dual specificity for both pyranose (d-virenose in chrysomycin) and furanose sugars [1] [10].
  • Mechanism: The enzyme employs an unprecedented Friedel-Crafts alkylation mechanism, bypassing the typical O-glycosylation/Fries rearrangement route. Kinetic studies show it accepts NDP-d-virenose as the natural donor but can utilize NDP-L-rhamnose in vitro [6] [10].
  • Sugar activation: d-Virenose biosynthesis proceeds via a 4,6-dehydratase (ChryE) converting NDP-glucose to NDP-4-keto-6-deoxyglucose, followed by C-methylation (ChryF) and 3,5-epimerization steps [1].

This para-specific C-glycosylation differentiates chrysomycin B from ortho-glycosylated congeners like gilvocarcin V and is critical for its DNA-intercalating properties [6].

Metabolic Engineering for Enhanced Chrysomycin B Yield

Strategies to overcome natural production limitations (typically <100 mg/L in wild strains) include:

  • Promoter engineering: Insertion of strong, constitutive promoters (ermEp) upstream of *chryR regulatory genes in Streptomyces sp. 891 increased chrysomycin B titers 3.2-fold (to ~1.1 g/L) by upregulating the entire cluster [7].
  • CRISPR-Cas9-mediated knockouts: Deletion of competing pathway regulators (e.g., bldB homologs) in high-yield strains reduced byproduct formation and redirected flux toward chrysomycin B [4] [7].
  • Heterologous expression: Cloning the complete chrysomycin B cluster into S. lividans TK24 enabled production at ~450 mg/L, providing a clean background for further engineering [1] [10].
  • Sugar pathway engineering: Co-expression of the d-virenose biosynthetic cassette with the aglycone-producing minimal PKS in S. coelicolor M1152 yielded novel chrysomycin analogs, confirming the flexibility of the C-GT enzyme [10].

Table 3: Metabolic Engineering Approaches for Chrysomycin B Enhancement

StrategyHost StrainModificationYield IncreaseKey Limitation
Promoter engineeringStreptomyces sp. 891ermEp insertion upstream of *chryR3.2-foldPotential metabolic burden
Competing pathway knockoutStreptomyces sp. 891CRISPRi suppression of pigment synthesis2.1-foldReduced growth rate
Heterologous expressionS. lividans TK24Whole cluster in cosmid vector450 mg/L achievedLower than optimized strain 891
Sugar pathway refactoringS. coelicolor M1152d-Virenose genes + minimal PKSAnalog productionRequires GT compatibility

Future directions include dynamic pathway regulation using quorum-sensing systems and engineering sugar biosynthesis for novel analogs with improved bioactivity [4] [7].

Properties

Product Name

Chrysomycin B

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3/t12-,23+,24+,25+,27-/m1/s1

InChI Key

BJPYMDSMDBCKEP-QSMCFSHASA-N

Synonyms

chrysomycin B

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

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